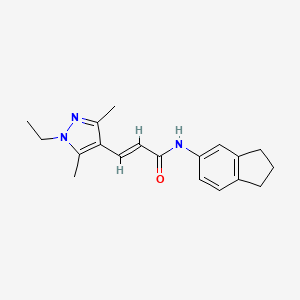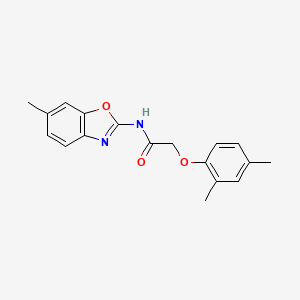![molecular formula C22H28F3N7S B10900086 4-[3-(dimethylamino)propyl]-5-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10900086.png)
4-[3-(dimethylamino)propyl]-5-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of triazole, pyrazole, and pyrimidine rings, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. The process may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyrazole and pyrimidine rings via condensation reactions.
- Functionalization of the compound with dimethylamino and trifluoromethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as:
- High-pressure liquid chromatography (HPLC) for purification.
- Catalytic hydrogenation for specific functional group modifications.
- Use of automated synthesizers to ensure precision and reproducibility.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound may serve as a catalyst in organic reactions due to its unique structure.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Investigation of enzyme interactions and metabolic pathways.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploration of its efficacy in treating various diseases.
Diagnostic Tools: Use in imaging and diagnostic assays.
Industry
Agriculture: Development of new pesticides or herbicides.
Manufacturing: Use in the production of specialty chemicals.
作用机制
The mechanism of action of 4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
- **4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- **4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity may confer unique chemical and biological properties, making it a valuable target for research and development.
属性
分子式 |
C22H28F3N7S |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
4-[3-(dimethylamino)propyl]-3-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H28F3N7S/c1-13-6-7-15(10-14(13)2)16-11-18(22(23,24)25)32-19(26-16)12-17(29-32)20-27-28-21(33)31(20)9-5-8-30(3)4/h6-7,10,12,16,18,26H,5,8-9,11H2,1-4H3,(H,28,33) |
InChI 键 |
ZZHVYIVXHBKVEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C4=NNC(=S)N4CCCN(C)C)N2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10900004.png)

![1-(4-chlorobenzyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900013.png)
![2-{(2E)-2-[(2E)-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10900018.png)

![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10900022.png)
![3'-amino-5-bromo-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B10900036.png)
![(4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone](/img/structure/B10900051.png)
![methyl 4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B10900052.png)
![3-{(4Z)-4-[3-bromo-5-ethoxy-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10900062.png)
![dimethyl 5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10900065.png)
![N'-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B10900067.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10900072.png)
